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Compound of Interest

Compound Name: Gamma-CEHC

CAS No.: 178167-77-6

Cat. No.: B222908

Get Quote

Executive Summary
-CEHC (2,7,8-trimethyl-2-(

-carboxyethyl)-6-hydroxychroman) represents the biological endpoint of

-tocopherol (

-T) metabolism.[1] Unlike its parent compound, which functions primarily as a lipophilic
antioxidant,

-CEHC is a water-soluble metabolite with distinct physiological activities, including natriuresis
and anti-inflammatory signaling.

This guide synthesizes the metabolic trajectory of

-CEHC, quantifying its distribution from hepatic genesis to renal accumulation. It provides a
validated LC-MS/MS workflow for detection, establishing a rigorous standard for researchers
investigating vitamin E metabolomics.

Chemical Identity & Biosynthetic Pathway[2]
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The Metabolic Trigger
While

-tocopherol (

-T) is conserved by the hepatic

-tocopherol transfer protein (

-TTP),

-tocopherol is largely left unbound. This lack of retention makes

-T the primary substrate for xenobiotic-like metabolism in the liver.

Enzymatic Cascade
The conversion of

-T to

-CEHC occurs via a two-phase process:

-Hydroxylation: The cytochrome P450 isoform CYP4F2 (and to a lesser extent CYP3A4)
hydroxylates the terminal methyl group of the phytyl side chain.

-Oxidation: The side chain undergoes sequential removal of two-carbon units (similar to fatty
acid oxidation) in the peroxisomes/mitochondria, shortening the tail to form the carboxyethyl
group of

-CEHC.

Visualization of Signaling & Metabolism
The following diagram illustrates the metabolic conversion and the divergence between

retention (

-T) and metabolism (

-T).
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Figure 1: Metabolic pathway of
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-Tocopherol to

-CEHC, highlighting the critical role of low

-TTP affinity in driving metabolite formation.

Bioavailability & Pharmacokinetics (PK)
Absorption and Plasma Kinetics
-CEHC is not typically ingested but formed in vivo. However, its appearance in plasma
correlates directly with

-tocopherol intake.

Tmax: Plasma concentrations of

-CEHC peak 9–12 hours after oral supplementation of

-tocopherol.

Concentration: In unsupplemented individuals, plasma levels are low (<1

M). Supplementation can increase these levels 20- to 40-fold.[1][2]

Half-life:

-CEHC has a short plasma half-life compared to tocopherols, returning to baseline levels
within 24–48 hours post-dose.

Conjugation
In plasma and urine,

-CEHC exists primarily as conjugated metabolites (glucuronides and sulfates).

Free vs. Conjugated: >70% of circulating

-CEHC is conjugated.

Implication: Analytical protocols must include an enzymatic hydrolysis step

(glucuronidase/sulfatase) to quantify total
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-CEHC.

Tissue Distribution[4]
Unlike lipophilic tocopherols that accumulate in adipose tissue,

-CEHC partitions into tissues capable of anion transport and excretion.

The Renal Accumulation Phenomenon
The kidney is the primary site of

-CEHC accumulation.

Mechanism:

-CEHC is synthesized in the liver and transported to the kidney via the bloodstream.

Kinetics: In rat models, hepatic

-CEHC peaks at ~12 hours, whereas renal concentrations continue to accumulate from 3 to
24 hours.

Selectivity: The kidney retains significantly higher concentrations of

-CEHC compared to

-CEHC, supporting its specific natriuretic role.

Quantitative Tissue Data (Rat Model)
Tissue

Relative
Accumulation

Time to Peak (Post-
Dose)

Primary Form

Liver High 6–12 Hours Precursor/Metabolite

Kidney Very High 12–24 Hours Free & Conjugated

Plasma Moderate 9–12 Hours Conjugated (>70%)

Adipose Negligible N/A Parent Tocopherol
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Physiological Mechanisms
Natriuresis (Sodium Excretion)
-CEHC acts as an endogenous natriuretic factor (LLU-

).

Target:ROMK-like potassium channels (70 pS) in the Thick Ascending Limb (TAL) of the

Loop of Henle.

Mechanism: Inhibition of K+ recycling prevents the Na+-K+-2Cl- cotransporter (NKCC2) from

reabsorbing sodium.

Result: Increased sodium excretion in urine without significant potassium loss (unlike

thiazide diuretics).

Anti-Inflammatory Action
-CEHC exhibits anti-inflammatory properties distinct from antioxidant activity.

COX-2 Inhibition: Directly inhibits cyclooxygenase-2 activity, reducing Prostaglandin E2

(PGE2) synthesis.

5-LOX Inhibition: Reduces Leukotriene B4 (LTB4) formation, decreasing neutrophil

chemotaxis.

Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify total

-CEHC in plasma or urine. Standard: Isotope Dilution Liquid Chromatography-Tandem Mass
Spectrometry.

Sample Preparation
Aliquot: Transfer 100

L of plasma/urine to a tube.

Internal Standard: Spike with deuterated standard (
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-

-CEHC).

Hydrolysis (Critical): Add

-glucuronidase/sulfatase (e.g., from H. pomatia) and incubate at 37°C for 2 hours to
deconjugate metabolites.

Extraction: Perform Liquid-Liquid Extraction (LLE) using 1 mL of Hexane:MTBE (2:1) or Ethyl

Acetate.

Dry & Reconstitute: Evaporate supernatant under nitrogen; reconstitute in 50% Methanol.

LC-MS/MS Parameters
Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7

m).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Ionization: Electrospray Ionization (ESI), Negative Mode.

MRM Transitions:
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Analyte
Precursor Ion (

)

Product Ion (

)
Role

-CEHC 263.2 149.1 Quantifier

-CEHC 263.2 219.1
Qualifier (Loss of

CO2)

-

-CEHC

272.2 149.1 Internal Standard

Note: The product ion at m/z 149 results from Retro-Diels-Alder (RDA) fragmentation of the

chroman ring, characteristic of

-tocopherol derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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